Copper 1,3-diphenyl-1,3-propanedionate
Overview
Description
Copper 1,3-diphenyl-1,3-propanedionate, also known as bis(dibenzoylmethanato)copper, is a coordination compound with the molecular formula C30H22CuO4. This compound is characterized by its unique structure, where a copper ion is coordinated with two 1,3-diphenyl-1,3-propanedionate ligands.
Mechanism of Action
Target of Action
Copper 1,3-diphenyl-1,3-propanedionate is an organometallic compound
Mode of Action
As an organometallic compound, it may interact with its targets through coordination bonds, where the copper ion can form coordinate covalent bonds with electron-rich atoms in biological molecules .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability and distribution in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility could be affected by the pH and ionic strength of its environment . Additionally, the presence of other substances could potentially interfere with its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper 1,3-diphenyl-1,3-propanedionate can be synthesized through the reaction of copper(II) acetate with 1,3-diphenyl-1,3-propanedione in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Copper 1,3-diphenyl-1,3-propanedionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can be reduced to form copper(I) complexes.
Substitution: Ligand substitution reactions can occur, where the 1,3-diphenyl-1,3-propanedionate ligands are replaced by other ligands
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include various copper complexes with different oxidation states and ligand environments. These products can have distinct chemical and physical properties, making them useful for different applications .
Scientific Research Applications
Copper 1,3-diphenyl-1,3-propanedionate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors
Comparison with Similar Compounds
Similar Compounds
Copper acetylacetonate: Another copper coordination compound with similar uses in catalysis and material science.
Copper salicylate: Known for its biological activities and potential therapeutic applications.
Copper(II) chloride: A common copper compound used in various chemical reactions and industrial processes
Uniqueness
Copper 1,3-diphenyl-1,3-propanedionate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .
Properties
IUPAC Name |
copper;(Z)-3-hydroxy-1,3-diphenylprop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C15H12O2.Cu/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11,16H;/b2*14-11-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILYCOXWSHKINW-AGIYBIRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/O.[Cu] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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